![molecular formula C8H8N4O B13681948 [5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13681948.png)
[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]methanol is a heterocyclic compound that features a pyridine ring fused with a 1,2,4-triazole ring, with a methanol group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]methanol typically involves the reaction of isonicotinohydrazide with iso-thiocyanatobenzene in ethanol under reflux conditions. The intermediate product, 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide, is then treated with sodium hydroxide solution, followed by the addition of hydrochloric acid to yield the desired triazole compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The pyridine and triazole rings can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives (e.g., aldehydes, carboxylic acids), reduced derivatives (e.g., dihydro compounds), and various substituted products depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]methanol is used as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Its ability to interact with biological targets makes it a candidate for developing new antibiotics and antifungal agents .
Medicine
In medicine, this compound is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its triazole moiety is known for its bioactivity, making it a promising lead compound .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity. It is also used in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of [5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or activation of specific pathways. For instance, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar pyridine ring fused with another heterocycle and exhibit similar biological activities.
Pyrazolo[3,4-b]pyridines: These compounds also feature a fused pyridine ring and are known for their medicinal properties.
Uniqueness
What sets [5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]methanol apart is its unique combination of a pyridine ring with a 1,2,4-triazole ring, which imparts distinct chemical reactivity and biological activity. The presence of the methanol group further enhances its versatility in chemical synthesis and potential therapeutic applications.
Properties
Molecular Formula |
C8H8N4O |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methanol |
InChI |
InChI=1S/C8H8N4O/c13-5-7-10-8(12-11-7)6-2-1-3-9-4-6/h1-4,13H,5H2,(H,10,11,12) |
InChI Key |
YTDNLDGLOOBBQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13681871.png)

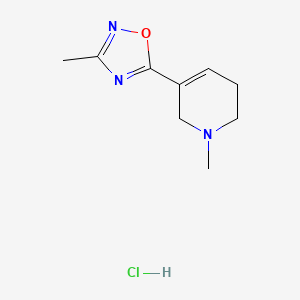
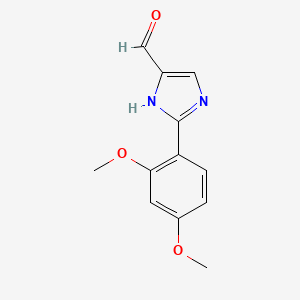

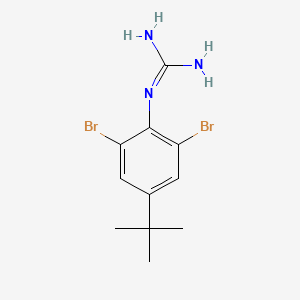
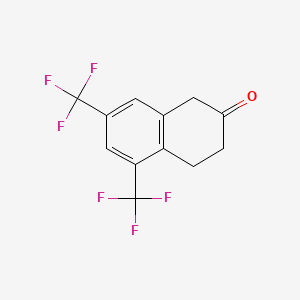
![2-Amino-1-[2-(trifluoromethyl)phenyl]-1-propanone Hydrochloride](/img/structure/B13681900.png)
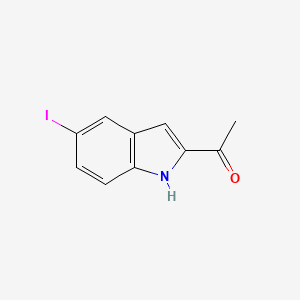
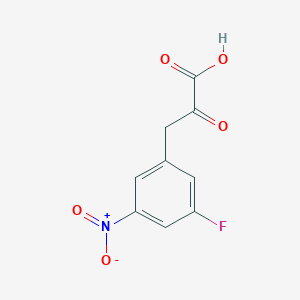
![Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate](/img/structure/B13681923.png)
![2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B13681933.png)
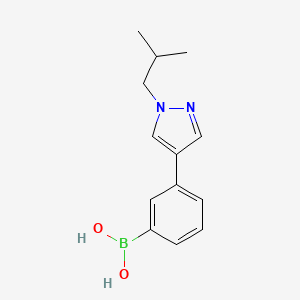
![1-Chloroimidazo[1,5-a]pyridin-7-amine](/img/structure/B13681943.png)
